molecular formula C10H9ClN2O3 B2715579 7-chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid CAS No. 957503-19-4

7-chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid

Cat. No.: B2715579
CAS No.: 957503-19-4
M. Wt: 240.64
InChI Key: DQIFVTBOJFSIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H9ClN2O3 and its molecular weight is 240.64. The purity is usually 95%.
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Scientific Research Applications

Pharmacologically Relevant Compounds

The synthesis and crystal structure of pharmacologically relevant bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties have been reported, highlighting the regioselective synthesis and X-ray structure of these compounds. These studies provide insights into the conformations of their DHPM rings and the variety of hydrogen bonding arrangements in their crystals, which are crucial for understanding their pharmacological relevance (Watermeyer, Chibale, & Caira, 2009).

Isostructural Co-Crystals

Research into the design of a series of isostructural co-crystals involving aminopyrimidines has been conducted. This work showcases the success in harvesting isostructural compounds through chloro/methyl exchange, which contributes significantly to the understanding of supramolecular architectures (Ebenezer, Muthiah, & Butcher, 2011).

Supramolecular Aggregation

Studies on structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines have been performed. These insights into their conformational features and intermolecular interaction patterns are critical for the development of new materials with specific properties (Nagarajaiah & Begum, 2014).

Anti-inflammatory Activities

The synthesis and evaluation of anti-inflammatory activities of some thiazolo[3,2-a]pyrimidine derivatives have been explored. This research contributes to the development of potential anti-inflammatory agents, showcasing the methodology for creating these compounds and testing their biological activities (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Crystal Structure and DNA Interaction

Investigations into the crystal structure and interaction with DNA of certain pyridopyrimidine derivatives have been conducted. These studies offer valuable insights into the potential biological activities of these compounds and their mechanisms of action at the molecular level (Zhang, Huang, Cai, Xu, & Sun, 2013).

Properties

IUPAC Name

7-chloro-4-methyl-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c1-10(9(15)16)4-8(14)12-7-3-2-6(11)5-13(7)10/h2-3,5H,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIFVTBOJFSIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N=C2N1C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.